The Physicochemical and Synthetic Paradigm of (2S,3R)-β-Hydroxyleucine Hydrochloride
The Physicochemical and Synthetic Paradigm of (2S,3R)-β-Hydroxyleucine Hydrochloride
Executive Summary: The Strategic Value of β-Hydroxylated Amino Acids
In the landscape of modern peptide therapeutics and natural product total synthesis, non-proteinogenic amino acids serve as critical structural linchpins. (2S,3R)-β-Hydroxyleucine Hydrochloride (CAS: 1598376-94-3) is a prime example of a highly specialized building block. Naturally occurring as a substructure in bioactive depsipeptides (such as laxaphycins), nucleoside antibiotics (muraymycins), and the proteasome inhibitor (+)-lactacystin [1, 4], this molecule imparts unique conformational rigidity and hydrogen-bonding capabilities to macrocyclic scaffolds.
This whitepaper synthesizes the physicochemical properties, biocatalytic production methodologies, and solid-phase peptide synthesis (SPPS) protocols required to effectively manipulate (2S,3R)-β-Hydroxyleucine in advanced drug development.
Physicochemical Profiling and Molecular Characterization
Understanding the baseline physicochemical properties of (2S,3R)-β-Hydroxyleucine is non-negotiable for optimizing downstream reactions, particularly regarding solubility and thermal stability during coupling cycles. The presence of the β-hydroxyl group significantly alters the electron density around the α-carbon, impacting the nucleophilicity of the adjacent amine and the electrophilicity of the activated carboxylate.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride |
| CAS Number | 1598376-94-3 (Hydrochloride Salt) / 10148-71-7 (Free Base) |
| Molecular Formula | C₆H₁₄ClNO₃ (Salt) / C₆H₁₃NO₃ (Free Base) |
| Molecular Weight | 183.63 g/mol (Salt) / 147.17 g/mol (Free Base) |
| Melting Point | 225–227 °C (Free Base) [5] |
| Boiling Point | ~319.0 °C at 760 mmHg (Predicted, Free Base) [5] |
| Appearance | White to light-brown solid |
| Solubility | Soluble in water, strong acids/alkalis; Insoluble in non-polar organics |
| Stereochemistry | threo-configuration; (2S, 3R) |
(Data aggregated from authoritative chemical safety and product specifications [1, 5].)
Biocatalytic Synthesis: A Self-Validating Approach
Historically, the synthesis of β-hydroxy-α-amino acids relied on complex asymmetric aldol reactions or Sharpless dihydroxylation, which often suffered from poor diastereomeric ratios and heavy metal toxicity [4]. Modern synthetic paradigms have shifted toward enzymatic C-H functionalization.
Enzymes such as SadA (an Fe(II)/α-ketoglutarate-dependent dioxygenase) and ObiH (an L-threonine transaldolase) allow for the highly stereoselective hydroxylation of aliphatic amino acids [2].
Protocol 1: Enzymatic Synthesis of (2S,3R)-β-Hydroxyleucine via SadA
Causality & Logic: Free L-leucine is a poor substrate for SadA due to suboptimal binding pocket affinity. N-succinylation of the substrate is strictly required to anchor the molecule within the enzyme's active site, ensuring the stereoselective oxidation of the unactivated C-H bond at the β-position [2].
Step-by-Step Methodology:
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Substrate Preparation: Dissolve N-succinyl-L-leucine (10 mM) in a 50 mM HEPES buffer (pH 7.5).
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Cofactor Assembly: Add α-ketoglutarate (15 mM), FeSO₄ (1 mM), and L-ascorbic acid (2 mM). Causality: Fe(II) is the catalytic center; ascorbic acid acts as a reducing agent to rescue the enzyme from abortive off-target oxidation cycles, preventing the irreversible oxidation of Fe(II) to inactive Fe(III).
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Enzymatic Conversion: Introduce purified SadA enzyme (1 mg/mL). Incubate the reaction mixture at 30 °C for 24 hours under continuous agitation (200 rpm) to ensure adequate oxygen dissolution (O₂ is a co-substrate).
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Self-Validation (LC-MS/NMR): Quench a 100 µL aliquot with equal volume acetonitrile. Centrifuge and analyze the supernatant via LC-MS. A mass shift from N-succinyl-L-leucine (m/z 231) to the hydroxylated product (m/z 247) validates the reaction progress.
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Deprotection & Isolation: Treat the filtered bulk reaction with acylase to remove the N-succinyl group. Purify the resulting (2S,3R)-β-Hydroxyleucine via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M NH₄OH.
Biocatalytic synthesis pathway of (2S,3R)-β-Hydroxyleucine via stereoselective C-H oxidation.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating (2S,3R)-β-Hydroxyleucine into a growing peptide chain presents two distinct chemical hurdles:
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Steric Hindrance: The β-branching combined with the hydroxyl group creates massive steric bulk, drastically reducing coupling efficiency.
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Side Reactions: The unprotected β-hydroxyl can undergo unwanted acylation (branching) or lead to oxazoline formation during carboxyl activation [3].
Protocol 2: Fmoc-SPPS Coupling of Sterically Hindered β-Hydroxyleucine
Causality & Logic: Standard coupling reagents (like HBTU or DIC/HOBt) are insufficient for this residue. We mandate the use of HATU paired with HOAt and a sterically hindered base (DIPEA ). HATU forms a highly reactive 7-azabenzotriazole active ester, and the neighboring nitrogen in the pyridine ring provides an anchimeric assistance effect, accelerating the aminolysis reaction despite the steric clash. Furthermore, the β-hydroxyl group must be pre-protected (typically as a tert-butyl ether, Fmoc-β-Leu(OtBu)-OH) to prevent cross-reactivity [3].
Step-by-Step Methodology:
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Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).
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Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-(2S,3R)-β-Hydroxyleucine(OtBu)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality: A slight deficit of HATU prevents the capping of the resin-bound free amine by unreacted uronium species.
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration (90–120 minutes) or utilize microwave assistance (75 °C, 15 minutes) to overcome the activation energy barrier imposed by steric bulk.
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Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin/phenol/KCN).
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Logic: If the beads turn blue, primary amines remain (incomplete coupling). If the beads remain yellow/colorless, the coupling is successful.
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Double Coupling (If necessary): If the Kaiser test is positive, do not proceed. Drain the resin and repeat Steps 2–4 using a different activator class (e.g., DIC/Oxyma) to alter the transition state geometry.
SPPS workflow for coupling sterically hindered β-Hydroxyleucine residues.
Conclusion
The integration of (2S,3R)-β-Hydroxyleucine Hydrochloride into synthetic pipelines requires a rigorous understanding of its steric and electronic profile. By transitioning from traditional chemical synthesis to targeted biocatalysis (via SadA/ObiH), researchers can achieve unparalleled stereocontrol. Furthermore, treating this residue with the respect its steric bulk demands during SPPS—by utilizing highly reactive azabenzotriazole-based coupling agents and strict self-validating analytical checkpoints—ensures high-fidelity peptide elongation for next-generation therapeutics.
References
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MDPI. "Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives". Molecules. Available at:[Link]
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Beilstein Journal of Organic Chemistry. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine". BJOC. Available at:[Link]
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The Journal of Organic Chemistry. "Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: Application to the Synthesis of a Key Intermediate for Lactacystin". ACS Publications. Available at:[Link]
